Cyclopentane, 2-ethyl-1,4-dimethyl Cyclopentane, 2-ethyl-1,4-dimethyl
Brand Name: Vulcanchem
CAS No.: 3726-40-7
VCID: VC18976355
InChI: InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol

Cyclopentane, 2-ethyl-1,4-dimethyl

CAS No.: 3726-40-7

Cat. No.: VC18976355

Molecular Formula: C9H18

Molecular Weight: 126.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentane, 2-ethyl-1,4-dimethyl - 3726-40-7

Specification

CAS No. 3726-40-7
Molecular Formula C9H18
Molecular Weight 126.24 g/mol
IUPAC Name 1-ethyl-2,4-dimethylcyclopentane
Standard InChI InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3
Standard InChI Key VMCXXGFUCWAIIN-UHFFFAOYSA-N
Canonical SMILES CCC1CC(CC1C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

PropertyValueSource
Molecular formulaC9H18\text{C}_9\text{H}_{18}
Average molecular mass126.243 g/mol
Monoisotopic mass126.140851 Da
Defined stereocenters3
CAS Registry Number3726-40-7

Stereochemical Considerations

Synthetic and Isolation Methodologies

Reported Synthetic Pathways

Column TypeStationary PhaseTemperature (°C)Kovats RIReference
PackedSqualane75974

Physicochemical Properties

Thermodynamic Behavior

No direct melting or boiling point data were located, but comparative analysis of structural analogs permits estimation. Linear alkanes with comparable molecular weights (e.g., nonane, C9H20\text{C}_9\text{H}_{20}) boil near 150°C, while cyclopentane derivatives typically exhibit 20-30°C higher boiling points due to ring strain effects. The branched structure likely reduces symmetry, depressing melting points relative to linear isomers.

Infrared Spectroscopy

Anticipated absorption bands include:

  • C-H stretching (sp³) at 2850-2960 cm⁻¹

  • Cyclopentane ring deformations at 1450 cm⁻¹

  • Absence of functional group vibrations (e.g., C=O, O-H), confirming hydrocarbon nature

Analytical Challenges and Future Directions

The lack of resolved stereoisomer data presents both characterization challenges and research opportunities. Advanced chromatographic techniques using chiral stationary phases could separate enantiomers, while computational modeling (e.g., density functional theory) might predict relative stereoisomer stability. Synthetic efforts could focus on diastereoselective routes using directing groups or asymmetric catalysis.

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